2-Amino-4,6-difluorobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-4,6-difluorobenzonitrile and related compounds involves several chemical reactions, including nitrosation and iron(III)-catalyzed C-C bond cleavage of 2-arylindoles, leading to a variety of 2-aminobenzonitriles in good to excellent yields (Chen et al., 2018). Additionally, metal-free synthesis methods involving cascade Michael addition/cyclization between functionalized 2-aminobenzonitriles and methyl 4,4-difluorobut-2-ynoate have been developed, assembling various highly functionalized quinolines under mild conditions (Fan et al., 2019).
Molecular Structure Analysis
The molecular structure of 2-Amino-4,6-difluorobenzonitrile and its isomers has been explored through inclusion studies with host compounds, revealing preferences in host-guest interactions based on molecular configurations (Caira et al., 2000). These interactions are influenced by the presence of amino and fluoro groups, which impact the stability and structure of the inclusion compounds.
Chemical Reactions and Properties
Research into the chemical reactions and properties of aminobenzonitriles, including 2-Amino-4,6-difluorobenzonitrile, has shown that these compounds undergo ultrafast intramolecular charge transfer and internal conversion, significantly influenced by the electron-withdrawing effects of the fluoro and cyano groups. This behavior is crucial for understanding the photophysical properties of these compounds (Galievsky et al., 2005).
Physical Properties Analysis
The study of the physical properties of 2-Amino-4,6-difluorobenzonitrile-related compounds, such as fluorinated poly(ether nitrile)s derived from pentafluorobenzonitrile, provides insights into their solubilities, thermal stabilities, and potential for forming tough transparent films, which are significant for material science applications (Kimura et al., 2001).
Chemical Properties Analysis
The chemical properties of 2-Amino-4,6-difluorobenzonitrile and its derivatives have been explored through various studies, highlighting the effects of fluorine substitution on nucleophilicities and the potential for forming stable hydrogen-bonded structures. These properties are essential for understanding the reactivity and interaction patterns of these compounds (Forlani et al., 2006).
Scientific Research Applications
Synthesis and Biological Evaluation of Complex Compounds : 2-aminobenzonitrile serves as a starting material for synthesizing biologically active compounds, such as a binuclear bridged Cr(III) complex with significant antimicrobial and antioxidant activities, and strong DNA binding properties (Govindharaju et al., 2019).
Precursor in Chemical Synthesis : It is used in the synthesis of 2,4-diaminoquinazolines, demonstrating considerable generality in reactions with various substituents (J. Hynes et al., 1988).
Corrosion Inhibition : Derivatives of 2-aminobenzonitrile, such as 2-aminobenzene-1,3-dicarbonitriles, are effective corrosion inhibitors for metals like mild steel and aluminum in acidic and basic environments, with adsorption following Langmuir adsorption isotherm (C. Verma et al., 2015).
Photopolymerization Processes : 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives are used as fluorescent sensors for monitoring photopolymerization processes and as co-initiators in cationic photopolymerization (J. Ortyl et al., 2019).
Ultrafast Intramolecular Charge Transfer : Tetrafluoro-aminobenzonitriles exhibit ultrafast intramolecular charge transfer and internal conversion, which are crucial for understanding the electronic properties of these compounds (V. Galievsky et al., 2005).
Green Chemistry Applications : The compound plays a role in green chemistry, such as in the synthesis of 2,6-difluorobenzamide through environmentally friendly processes (Ren Haoming, 2011).
Electronic and Photovoltaic Applications : 2-Amino-4,6-difluorobenzonitrile and its derivatives are used to enhance the performance of polymer solar cells and understand the electronic properties of these materials (Seonju Jeong et al., 2011).
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-amino-4,6-difluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUJKZOGZQXBJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579300 | |
Record name | 2-Amino-4,6-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,6-difluorobenzonitrile | |
CAS RN |
190011-84-8 | |
Record name | 2-Amino-4,6-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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